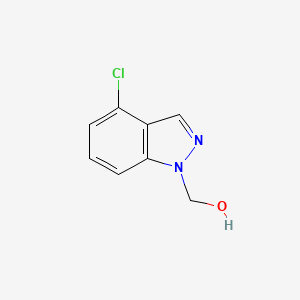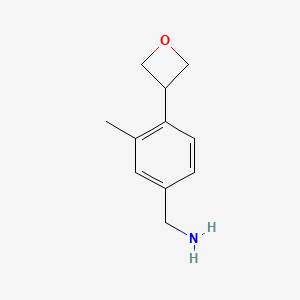
3-Chloro-1-methyl-1H-indazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-methyl-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-indazol-5-ol can be achieved through various methods. One common approach involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species, followed by a copper(II) acetate-catalyzed reaction to form the N-N bond in dimethyl sulfoxide under an oxygen atmosphere . Another method includes the reduction of 3-chloro-5-nitro-1H-indazole using stannous chloride dihydrate in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper(II) acetate, is common in these processes to facilitate efficient cyclization and bond formation.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1-methyl-1H-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include stannous chloride dihydrate for reduction, copper(II) acetate for cyclization, and various organometallic reagents for bond formation. Reaction conditions often involve refluxing in solvents like ethanol or dimethyl sulfoxide under an oxygen atmosphere .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 3-chloro-5-nitro-1H-indazole yields this compound .
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-methyl-1H-indazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-methyl-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, indazole derivatives can act as inhibitors of phosphoinositide 3-kinase δ, which is involved in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole: A basic indazole structure without additional substituents.
2H-Indazole: A tautomeric form of indazole with different stability.
3-Chloro-1H-indazole: Similar to 3-Chloro-1-methyl-1H-indazol-5-ol but lacks the methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the indazole ring enhances its reactivity and potential as a pharmacologically active compound .
Eigenschaften
Molekularformel |
C8H7ClN2O |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
3-chloro-1-methylindazol-5-ol |
InChI |
InChI=1S/C8H7ClN2O/c1-11-7-3-2-5(12)4-6(7)8(9)10-11/h2-4,12H,1H3 |
InChI-Schlüssel |
LKDFBRKFTUEJDN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)O)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11911608.png)





![[2-(hydroxymethyl)-7H-purin-6-yl]methanol](/img/structure/B11911651.png)
![2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11911657.png)



